molecular formula C15H13IN2O6 B12947919 (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate

(2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate

Cat. No.: B12947919
M. Wt: 444.18 g/mol
InChI Key: PGDPXOHVQYQBMK-DMDPSCGWSA-N
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Description

(2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy group, an iodinated pyrimidine ring, and a benzoate ester, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The iodinated pyrimidine ring can be synthesized through a series of reactions starting from uracil derivatives. Iodination is achieved using iodine and an oxidizing agent.

    Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The hydroxy group and the benzoate ester are introduced through esterification and hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The iodinated pyrimidine ring can be reduced to remove the iodine atom.

    Substitution: The iodine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Deiodinated pyrimidine derivatives.

    Substitution Products: Amino, thiol, or other substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its iodinated pyrimidine ring is particularly useful in radiolabeling studies.

Medicine

In medicine, the compound has potential applications as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The iodinated pyrimidine ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydroxy and benzoate groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-4-Hydroxy-2-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
  • (2R,3R,4S)-4-Hydroxy-2-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate
  • (2R,3R,4S)-4-Hydroxy-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate

Uniqueness

The uniqueness of (2R,3R,4S)-4-Hydroxy-2-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl benzoate lies in its iodinated pyrimidine ring, which provides distinct reactivity and interaction profiles compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in radiolabeling studies and offers unique electronic properties that can be exploited in various applications.

Properties

Molecular Formula

C15H13IN2O6

Molecular Weight

444.18 g/mol

IUPAC Name

[(2R,3R,4S)-4-hydroxy-2-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate

InChI

InChI=1S/C15H13IN2O6/c16-9-6-18(15(22)17-12(9)20)13-11(10(19)7-23-13)24-14(21)8-4-2-1-3-5-8/h1-6,10-11,13,19H,7H2,(H,17,20,22)/t10-,11+,13+/m0/s1

InChI Key

PGDPXOHVQYQBMK-DMDPSCGWSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)OC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1C(C(C(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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